N,3,5-Tri-tert-butyl-N-hydroxyaniline
Description
N,3,5-Tri-tert-butyl-N-hydroxyaniline is a substituted aniline derivative featuring a hydroxylamine (-NHOH) group and three tert-butyl substituents at the 3, 5, and N-positions of the aromatic ring.
Properties
CAS No. |
65754-18-9 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-tert-butyl-N-(3,5-ditert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C18H31NO/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)19(20)18(7,8)9/h10-12,20H,1-9H3 |
InChI Key |
VIMBHGNVBNRIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N(C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-Tri-tert-butyl-N-hydroxyaniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,3,5-Tri-tert-butyl-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyaniline moiety to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N,3,5-Tri-tert-butyl-N-hydroxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3,5-Tri-tert-butyl-N-hydroxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyaniline moiety can participate in redox reactions, influencing cellular processes and pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Tert-Butyl vs. Other Alkyl Groups
- Steric Hindrance : The tert-butyl group is bulkier than linear (n-butyl) or branched (sec-butyl) analogs. For example, N-Methyl-tert-butylamine (CAS 14610-37-8) has a low density (0.7270 g/cm³) and boiling point (67–69°C), reflecting reduced intermolecular interactions due to steric shielding . In contrast, linear alkyl analogs (e.g., n-butyl derivatives) typically exhibit higher boiling points and densities due to increased molecular packing efficiency.
- Electronic Effects : Tert-butyl groups are electron-donating via hyperconjugation, which may stabilize the hydroxylamine group in N,3,5-Tri-tert-butyl-N-hydroxyaniline. This contrasts with ester-containing tert-butyl analogs like Methyl 4-tert-butylbenzoate (CAS 26537-19-9), where the electron-withdrawing ester group dominates reactivity .
Functional Group Comparisons
- Hydroxylamine vs. Amine/Ester Groups : The hydroxylamine (-NHOH) moiety in this compound is redox-active, unlike the amine group in N-Methyl-tert-butylamine or the ester group in Methyl 4-tert-butylbenzoate. This functionality may render it prone to oxidation or coordination chemistry, though direct studies are absent in the provided evidence.
- Biological Activity : Baccatin III esters with sec-butyl or n-butyl substituents () demonstrate that alkyl chain branching affects biological interactions, such as binding to tubulin or solubility in lipid membranes. By analogy, the tert-butyl groups in this compound may enhance lipophilicity but reduce bioavailability due to steric constraints .
Data Table: Key Properties of Related Compounds
Research Findings and Limitations
- Synthesis Challenges : Tert-butyl-substituted compounds often require specialized conditions (e.g., anhydrous, low-temperature reactions) due to steric hindrance, as seen in the synthesis of Methyl 4-tert-butylbenzoate .
- Stability : The tert-butyl groups in this compound likely enhance thermal stability but may complicate crystallization or purification.
- Gaps in Data: Direct studies on this compound are absent in the provided evidence.
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